Cas no 222639-41-0 ((4-Fluorobenzyl)sulfonyl Acetic Acid)

(4-Fluorobenzyl)sulfonyl Acetic Acid is a fluorinated sulfonyl acetic acid derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a sulfonyl group and a fluorinated benzyl moiety, which enhance reactivity and stability in various chemical transformations. The compound is particularly useful as an intermediate in the synthesis of biologically active molecules, where the fluorine substituent can influence binding affinity and metabolic stability. Its well-defined structure and high purity make it suitable for precision reactions, including nucleophilic substitutions and cross-coupling processes. The product is typically supplied as a crystalline solid with consistent batch-to-batch reproducibility, ensuring reliable performance in research and development settings.
(4-Fluorobenzyl)sulfonyl Acetic Acid structure
222639-41-0 structure
Product Name:(4-Fluorobenzyl)sulfonyl Acetic Acid
CAS No:222639-41-0
MF:C9H9FO4S
MW:232.228765249252
MDL:MFCD06208212
CID:92486
PubChem ID:11447598
Update Time:2025-05-22

(4-Fluorobenzyl)sulfonyl Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-^a-tolulenesulfonyl)acetic acid
    • (4-Fluoro-alpha-tolulenesulfonyl)acetic acid
    • [(4-Fluorobenzyl)sulfonyl]acetic acid
    • 2-(4-fluorobenzylsulfonyl)acetic acid
    • 2-[(4-fluorophenyl)methylsulfonyl]acetic acid
    • 2-{[(4-fluorophenyl)methyl]sulfonyl}acetic acid
    • Aceticacid, [[(4-fluorophenyl)methyl]sulfonyl]- (9CI)
    • 4-Fluorobenzylsulfonylacetic acid
    • 222639-41-0
    • MFCD06208212
    • STQLDAZMDJUSKV-UHFFFAOYSA-N
    • 2-((4-Fluorobenzyl)sulfonyl)aceticacid
    • (4-FLUOROPHENYLMETHANESULFONYL)-ACETIC ACID
    • (4-fluorophenylmethanesulfonyl)acetic acid
    • AKOS000189234
    • SCHEMBL1137128
    • (4-FLUOROPHENYLMETHANESULFONYL)-ACETICACID
    • 2-[(4-fluorophenyl)methanesulfonyl]acetic acid
    • DTXSID30466190
    • CS-0313247
    • 4-fluorobenzyl sulfonylacetic acid
    • LS-03085
    • 2-((4-Fluorobenzyl)sulfonyl)acetic acid
    • (4-Fluoro- alpha -tolulenesulfonyl)acetic acid
    • ALBB-009432
    • STK501917
    • Acetic acid, [[(4-fluorophenyl)methyl]sulfonyl]-
    • (4-fluorophenyl)methanesulfonylacetic acid
    • (4-Fluorobenzyl)sulfonyl Acetic Acid
    • MDL: MFCD06208212
    • Inchi: 1S/C9H9FO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
    • InChI Key: STQLDAZMDJUSKV-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)(CC1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 232.02100
  • Monoisotopic Mass: 232.02055810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 79.8Ų

Experimental Properties

  • Color/Form: White powder
  • Density: 1.464
  • Melting Point: 145°C
  • Boiling Point: 495°Cat760mmHg
  • Flash Point: 253.2°C
  • Refractive Index: 1.559
  • PSA: 79.82000
  • LogP: 1.90590
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

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(4-Fluorobenzyl)sulfonyl Acetic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:222639-41-0)(4-Fluorobenzyl)sulfonyl Acetic Acid
Order Number:A1209591
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):269.0
Email:sales@amadischem.com

Additional information on (4-Fluorobenzyl)sulfonyl Acetic Acid

Comprehensive Overview of (4-Fluorobenzyl)sulfonyl Acetic Acid (CAS No. 222639-41-0)

(4-Fluorobenzyl)sulfonyl Acetic Acid (CAS No. 222639-41-0) is a specialized organosulfur compound with significant applications in pharmaceutical and chemical research. This compound, characterized by its fluorobenzyl and sulfonyl acetic acid functional groups, has garnered attention for its unique structural properties and reactivity. Researchers and industry professionals frequently search for CAS 222639-41-0, 4-fluorobenzyl sulfonyl acetic acid synthesis, and applications of fluorinated sulfonyl compounds, reflecting its growing relevance in modern chemistry.

The molecular structure of (4-Fluorobenzyl)sulfonyl Acetic Acid features a fluorine-substituted benzyl group attached to a sulfonyl acetic acid moiety. This combination imparts distinct electronic and steric properties, making it valuable for drug intermediate synthesis and material science applications. Recent studies highlight its role in developing fluorinated bioactive molecules, a trending topic in medicinal chemistry due to the enhanced metabolic stability and bioavailability often conferred by fluorine atoms.

One of the most searched questions regarding this compound is: "How to synthesize (4-Fluorobenzyl)sulfonyl Acetic Acid?" The synthesis typically involves the reaction of 4-fluorobenzyl chloride with sodium sulfite, followed by oxidation to the sulfonyl derivative and subsequent coupling with chloroacetic acid. Alternative routes using thiol intermediates or direct sulfonylation methods are also explored in recent literature, addressing the demand for more efficient and sustainable synthetic protocols.

In pharmaceutical applications, CAS 222639-41-0 serves as a key building block for enzyme inhibitor design, particularly in developing compounds targeting inflammatory pathways and metabolic disorders. The fluorine atom at the para position of the benzyl ring enhances the compound's ability to interact with biological targets through hydrogen bonding and lipophilic interactions. These characteristics align with current research trends focusing on precision medicine and targeted drug delivery systems.

The physicochemical properties of (4-Fluorobenzyl)sulfonyl Acetic Acid contribute to its versatility. With a molecular weight of 232.22 g/mol and moderate solubility in polar organic solvents, it offers practical handling advantages for laboratory-scale reactions. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed for quality control, addressing another frequently searched topic: "How to analyze purity of 4-fluorobenzyl sulfonyl acetic acid?"

Industrial applications of this compound extend to advanced material synthesis, where its sulfonyl group participates in polymerization reactions and surface modification processes. The growing interest in fluorinated polymers for electronic and coating applications has increased demand for intermediates like 222639-41-0. Manufacturers and suppliers often search for bulk quantities of fluorobenzyl sulfonyl acetic acid and custom synthesis services for this compound.

From a safety perspective, proper handling of (4-Fluorobenzyl)sulfonyl Acetic Acid requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers frequently inquire about storage conditions for sulfonyl acetic acid derivatives and compatibility with common reagents. The compound should be stored in cool, dry conditions away from strong oxidizers, with attention to material safety data sheet (MSDS) guidelines.

The market dynamics for CAS 222639-41-0 reflect broader trends in fluorine chemistry and specialty chemicals. With increasing investment in pharmaceutical R&D and high-performance materials, the compound has seen steady demand growth. Suppliers differentiate offerings through purity grades (typically 95-99%), packaging options, and technical support services, addressing diverse customer needs from academic labs to industrial-scale operations.

Recent scientific literature highlights novel applications of (4-Fluorobenzyl)sulfonyl Acetic Acid in bioconjugation chemistry and proteomics research. Its ability to form stable linkages with amino groups makes it valuable for protein labeling and biomarker development - areas experiencing rapid growth due to advancements in diagnostic technologies and therapeutic antibodies. These emerging applications answer the frequent search query: "What are the new uses for fluorobenzyl sulfonyl compounds?"

Quality considerations for 222639-41-0 include residual solvent levels, heavy metal content, and isomeric purity, particularly for pharmaceutical applications. Analytical certificates typically provide data on these parameters, with advanced techniques like ICP-MS and chiral HPLC employed for comprehensive characterization. This attention to quality control addresses industry concerns about batch-to-batch consistency and regulatory compliance.

In conclusion, (4-Fluorobenzyl)sulfonyl Acetic Acid (CAS No. 222639-41-0) represents an important fluorinated building block with diverse applications across multiple scientific disciplines. Its unique combination of fluorine chemistry and sulfonyl reactivity continues to inspire innovative research, particularly in drug discovery and functional materials. As synthetic methodologies advance and new applications emerge, this compound maintains its relevance in addressing contemporary challenges in chemical synthesis and molecular design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:222639-41-0)(4-Fluorobenzyl)sulfonyl Acetic Acid
A1209591
Purity:99%
Quantity:1g
Price ($):269.0
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